molecular formula C13H18N2O B2902853 2-Phenylazepane-1-carboxamide CAS No. 2408968-50-1

2-Phenylazepane-1-carboxamide

Cat. No.: B2902853
CAS No.: 2408968-50-1
M. Wt: 218.3
InChI Key: NAEJUVROINOBDP-UHFFFAOYSA-N
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Description

2-Phenylazepane-1-carboxamide is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylazepane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the palladium-catalyzed decarboxylation of N-aryl azepane derivatives. This reaction proceeds smoothly under mild conditions, with carbon dioxide as the byproduct .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylazepane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azepane derivatives.

Scientific Research Applications

2-Phenylazepane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an opioid analgesic, it binds to opioid receptors in the central nervous system, modulating pain perception and producing analgesic effects . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 2-Phenylazepane-1-carboxamide is unique due to its specific structural features and the potential for diverse functionalization. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

IUPAC Name

2-phenylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)15-10-6-2-5-9-12(15)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEJUVROINOBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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